4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide
Overview
Description
4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide is a chemical compound with the molecular formula C12H7ClN2O3S It is characterized by the presence of a chloro group, a cyano group, a thiophene ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chloro group to the benzene ring, typically using chlorine gas or thionyl chloride.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or thiophenes.
Scientific Research Applications
4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano and chloro groups can interact with various enzymes or receptors. The thiophene ring may also contribute to the compound’s biological activity by stabilizing interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-cyanothiophen-2-yl)benzamide
- 4-chloro-N-(3-cyanothiophen-2-yl)picolinamide
Uniqueness
4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a thiophene ring, which can impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O3S/c13-9-2-1-7(5-10(9)16(18)19)11(17)15-12-8(6-14)3-4-20-12/h1-5H,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAKXTWVRTZBKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=CS2)C#N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327590 | |
Record name | 4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26657665 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300569-45-3 | |
Record name | 4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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